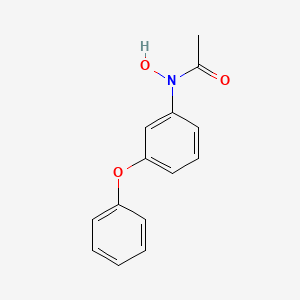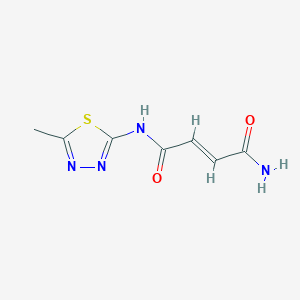![molecular formula C14H30N2O B14344998 Nonanamide, N-[3-(dimethylamino)propyl]- CAS No. 93393-36-3](/img/structure/B14344998.png)
Nonanamide, N-[3-(dimethylamino)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonanamide, N-[3-(dimethylamino)propyl]- is a chemical compound known for its versatile applications in various fields. It is an amide derivative with a structure that includes a nonanoic acid moiety and a dimethylamino propyl group. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nonanamide, N-[3-(dimethylamino)propyl]- typically involves the reaction of nonanoic acid with N-[3-(dimethylamino)propyl]amine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of Nonanamide, N-[3-(dimethylamino)propyl]- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems ensures consistent quality and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Nonanamide, N-[3-(dimethylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary product is the corresponding amine.
Substitution: The products vary depending on the nucleophile used but often include substituted amides.
Aplicaciones Científicas De Investigación
Nonanamide, N-[3-(dimethylamino)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and cosmetic formulations.
Mecanismo De Acción
The mechanism of action of Nonanamide, N-[3-(dimethylamino)propyl]- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s dimethylamino group plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Stearamidopropyl dimethylamine: Similar in structure but with a longer alkyl chain.
N-[3-(dimethylamino)propyl]acrylamide: Contains an acrylamide group instead of a nonanoic acid moiety.
Uniqueness
Nonanamide, N-[3-(dimethylamino)propyl]- is unique due to its specific combination of a nonanoic acid moiety and a dimethylamino propyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
93393-36-3 |
|---|---|
Fórmula molecular |
C14H30N2O |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]nonanamide |
InChI |
InChI=1S/C14H30N2O/c1-4-5-6-7-8-9-11-14(17)15-12-10-13-16(2)3/h4-13H2,1-3H3,(H,15,17) |
Clave InChI |
WDDFTFNOODMUNI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-](/img/structure/B14344938.png)


![2-ethyl-1H-benzo[f]benzimidazole-4,9-dione](/img/structure/B14344954.png)




![4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one](/img/structure/B14344974.png)
![Ethyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B14344975.png)
